2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
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Overview
Description
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can be achieved through multi-component reactions. One common method involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another approach uses microwave-assisted multi-component reactions under solvent-free conditions, which offers a greener and more efficient synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of acidic ionic liquid catalysts and green solvent media, such as ethylene glycol, has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the thiadiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases or acids are typically used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. The presence of the toxophoric N–C–S moiety is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolo[3,2-a]pyrimidine: Shares a similar core structure but with different substituents.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Contains a benzene ring fused to the thiadiazolo[3,2-a]pyrimidine core.
Uniqueness
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its butyl and trimethyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
73025-28-2 |
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Molecular Formula |
C12H19N3S |
Molecular Weight |
237.37 g/mol |
IUPAC Name |
2-butyl-5,7,7-trimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-5-6-7-10-14-15-9(2)8-12(3,4)13-11(15)16-10/h8H,5-7H2,1-4H3 |
InChI Key |
JHMQKOMIUBZKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Origin of Product |
United States |
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